Heptyl beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

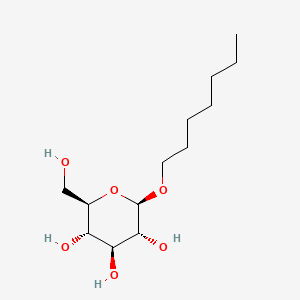

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78617-12-6 | |

| Record name | Heptyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03338 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEPTYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heptyl β-D-glucopyranoside: A Technical Guide to its Critical Micelle Concentration and Applications in Research

For Immediate Release

This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of Heptyl β-D-glucopyranoside, a non-ionic surfactant pivotal for the study of membrane proteins. Tailored for researchers, scientists, and professionals in drug development, this document outlines the physicochemical properties, experimental protocols for CMC determination, and its primary application in membrane protein solubilization.

Heptyl β-D-glucopyranoside (n-Heptyl-β-D-glucopyranoside) is a mild, non-denaturing detergent highly valued in the fields of biochemistry and molecular biology. Its amphipathic nature, consisting of a hydrophilic glucopyranoside head and a hydrophobic heptyl tail, enables the formation of micelles in aqueous solutions. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC), a crucial parameter for its effective use in experimental settings.

Physicochemical and Micellar Properties of Heptyl β-D-glucopyranoside

The CMC of Heptyl β-D-glucopyranoside is a key indicator of its behavior in solution and is influenced by factors such as temperature and the composition of the buffer. Below is a summary of reported CMC values and other relevant properties.

| Parameter | Value | Unit | Notes |

| Critical Micelle Concentration (CMC) | ~70[1] | mM | In water. Corresponds to approximately 1.9% (w/v)[2][3]. |

| Critical Micelle Concentration (CMC) | 79[4] | mM | In water. |

| Molecular Weight | 278.4[1][2][5] | g/mol | |

| Aggregation Number | ~27 | For the related compound n-Heptyl-β-D-Thioglucopyranoside[6]. | |

| Solubility | ≥ 20% | in water at 0-5°C[2][3] |

Temperature Dependence of the Critical Micelle Concentration

Experimental Protocols for CMC Determination

Several biophysical techniques can be employed to determine the CMC of a surfactant. The choice of method often depends on the required precision, the nature of the surfactant, and available instrumentation.

Surface Tensiometry (Du Noüy Ring or Wilhelmy Plate Method)

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.

Protocol:

-

Preparation of Surfactant Solutions: A series of aqueous solutions of Heptyl β-D-glucopyranoside are prepared at various concentrations, bracketing the expected CMC (~70-80 mM). High-purity water is essential.

-

Instrument Calibration: The surface tensiometer is calibrated using a substance with a known surface tension, such as pure water.

-

Temperature Control: The sample holder is maintained at a constant temperature throughout the experiment using a thermostat.

-

Measurement:

-

Du Noüy Ring Method: A platinum-iridium ring is submerged in the solution and then slowly withdrawn. The force required to detach the ring from the surface is measured and is proportional to the surface tension.

-

Wilhelmy Plate Method: A thin platinum plate is suspended perpendicular to the liquid surface, and the force exerted on the plate by the surface tension is measured.

-

-

Data Analysis: The measured surface tension values are plotted against the logarithm of the Heptyl β-D-glucopyranoside concentration. The CMC is determined from the point where the slope of the curve changes abruptly.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes associated with micelle formation or dissociation. When a concentrated surfactant solution (above its CMC) is titrated into water or buffer, the micelles dissociate, leading to an endothermic or exothermic heat change. The magnitude of this heat change per injection is plotted against the total surfactant concentration in the cell. The inflection point of the resulting sigmoidal curve corresponds to the CMC.

Protocol:

-

Sample Preparation: A concentrated solution of Heptyl β-D-glucopyranoside (significantly above the expected CMC) is prepared in the desired buffer. The calorimetric cell is filled with the same buffer.

-

Instrument Setup: The desired experimental temperature is set, and the instrument is allowed to equilibrate.

-

Titration: A series of small, sequential injections of the concentrated surfactant solution are made into the calorimetric cell while continuously monitoring the heat flow.

-

Data Acquisition: The instrument records the heat change associated with each injection.

-

Data Analysis: The heat flow peaks are integrated to obtain the enthalpy change per injection. These values are plotted against the total surfactant concentration in the cell. The CMC is determined from the inflection point of the resulting curve.

Fluorescence Spectroscopy

Principle: This method utilizes a fluorescent probe, such as pyrene, that exhibits different fluorescence characteristics in polar and non-polar environments. Below the CMC, the probe is in a polar aqueous environment. Above the CMC, the hydrophobic probe partitions into the non-polar core of the micelles. This change in the microenvironment leads to a significant alteration in the fluorescence spectrum of the probe, which is used to determine the CMC.

Protocol:

-

Solution Preparation: A stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent) is prepared. A series of Heptyl β-D-glucopyranoside solutions of varying concentrations are also prepared.

-

Sample Preparation: A small aliquot of the probe stock solution is added to each surfactant solution, ensuring the final probe concentration is low enough to not affect micellization.

-

Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer at an appropriate excitation wavelength for the chosen probe.

-

Data Analysis: The ratio of the intensities of specific vibrational bands in the pyrene emission spectrum (e.g., I1/I3 ratio) is plotted against the logarithm of the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.

Application in Membrane Protein Solubilization

Heptyl β-D-glucopyranoside is widely used for the gentle and effective solubilization of integral membrane proteins from the lipid bilayer, a critical first step for their purification and subsequent structural and functional characterization[7]. Its high CMC is advantageous as it allows for easy removal of the detergent by dialysis.

General Protocol for Membrane Protein Solubilization

-

Membrane Preparation: Isolate the cell membranes containing the protein of interest through cell lysis followed by differential centrifugation.

-

Determination of Optimal Detergent Concentration: The optimal concentration of Heptyl β-D-glucopyranoside for solubilization is typically determined empirically, often starting with a concentration range around the CMC and extending to several times the CMC.

-

Solubilization: The isolated membranes are incubated with a buffer containing Heptyl β-D-glucopyranoside at the predetermined optimal concentration. Incubation is usually performed at a low temperature (e.g., 4°C) with gentle agitation for a specific duration (e.g., 1-2 hours).

-

Clarification: The mixture is centrifuged at high speed to pellet any unsolubilized membrane fragments and other debris.

-

Purification: The supernatant, containing the solubilized membrane protein-detergent complexes, is then subjected to downstream purification techniques such as affinity chromatography[8][9].

Visualizing Experimental Workflows

To further elucidate the methodologies described, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

References

- 1. n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified [glycon-biochem.eu]

- 2. Molecular Dimensions [dev.moleculardimensions.com]

- 3. Anatrace.com [anatrace.com]

- 4. n-Heptyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Anatrace.com [anatrace.com]

- 7. benchchem.com [benchchem.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

Heptyl beta-D-glucopyranoside chemical properties and structure

An In-depth Technical Guide to Heptyl beta-D-glucopyranoside: Chemical Properties and Structure

Introduction

This compound is a non-ionic surfactant belonging to the alkyl glucoside class of detergents. Its amphipathic nature, consisting of a hydrophilic glucose headgroup and a hydrophobic seven-carbon alkyl chain, makes it a versatile tool in various scientific and industrial applications.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white solid or crystalline powder at room temperature.[1][2] It is soluble in polar solvents such as water and ethanol due to its hydrophilic glucose moiety.[1] The heptyl group imparts hydrophobic characteristics, which are crucial for its surfactant properties and interaction with biological membranes.[1]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₆O₆ | [1][3] |

| Molecular Weight | 278.34 g/mol | [3][4] |

| CAS Number | 78617-12-6 | [1][3] |

| Appearance | White powder or solid crystalline powder | [2][3] |

| Melting Point | 92°C | [2] |

| Optical Rotation | [α]D²⁰ = -31° to -35° (c=5 in H₂O) | [3] |

| Purity | ≥98% to ≥99% | [3][5][6] |

| Solubility | Soluble in water and ethanol | [1][2] |

| Critical Micelle Concentration (CMC) | ~70 mM in H₂O | [2] |

Chemical Structure

This compound consists of a heptyl group attached to a glucose molecule via a β-glycosidic linkage at the anomeric carbon. This structure results in a molecule with a distinct polar head (the glucopyranoside ring) and a nonpolar tail (the heptyl chain).

-

IUPAC Name: (2R,3R,4S,5S,6R)-2-(heptyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol[4]

-

Synonyms: n-Heptyl-β-D-glucopyranoside, Heptyl glucoside[3][4]

-

InChI: InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1[1]

-

SMILES: CCCCCCO[C@H]1--INVALID-LINK--CO)O)O">C@@HO

The diagram below illustrates the fundamental amphipathic structure of an alkyl glucoside like this compound.

Experimental Protocols

Synthesis of beta-D-Glucopyranosides via Koenigs-Knorr Method

The Koenigs-Knorr method is a classic and widely used approach for the stereoselective synthesis of glycosides, including this compound.[7] The general procedure involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter. A modified, more environmentally friendly version of this method avoids heavy metal promoters.[7]

Materials:

-

D-glucose

-

Acetic anhydride

-

Hydrobromic acid in acetic acid

-

Heptanol

-

Lithium carbonate (Li₂CO₃) as a promoter[7]

-

Dichloromethane (DCM)

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

Procedure:

-

Preparation of Acetobromo-α-D-glucose (Glycosyl Donor):

-

D-glucose is first peracetylated using acetic anhydride to form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.

-

The peracetylated glucose is then treated with a solution of hydrobromic acid in acetic acid. This reaction proceeds with an inversion of configuration at the anomeric center to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromo-α-D-glucose).[7] This intermediate is highly reactive and is typically used immediately.[7]

-

-

Glycosylation:

-

The alcohol (heptanol) is dissolved in a suitable solvent like dichloromethane.

-

The promoter, such as lithium carbonate, is added to the alcohol solution.[7]

-

A solution of the freshly prepared acetobromo-α-D-glucose in dichloromethane is added dropwise to the alcohol-promoter mixture under anhydrous conditions and constant stirring.

-

The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The presence of the acetamido group in related syntheses can participate in forming a bicyclic intermediate, leading to the desired β-D configuration.[8]

-

-

Deprotection:

-

After the glycosylation is complete, the reaction mixture is filtered to remove the promoter.

-

The solvent is removed under reduced pressure.

-

The resulting crude product, peracetylated heptyl-β-D-glucopyranoside, is dissolved in methanol.

-

A catalytic amount of sodium methoxide in methanol is added to the solution to remove the acetyl protecting groups (Zemplén deacetylation).

-

The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

-

Purification:

-

The reaction is neutralized with an acidic resin.

-

The mixture is filtered, and the solvent is evaporated.

-

The final product, this compound, is purified by silica gel column chromatography.

-

The following diagram outlines the workflow for this synthesis.

Solubilization of Membrane Proteins

This compound is utilized for the solubilization and reconstitution of membrane proteins.[5] Its non-ionic nature and defined CMC make it effective in disrupting the lipid bilayer to extract proteins while often preserving their native structure and function.[9]

Materials:

-

Membrane preparation (e.g., isolated cell membranes)

-

This compound

-

Solubilization buffer (e.g., Tris-HCl, NaCl, protease inhibitors, pH 7.4)

-

Ultracentrifuge

Procedure:

-

Determine Optimal Detergent Concentration: The optimal concentration of this compound for solubilizing the target protein should be determined empirically. This is typically done by testing a range of concentrations above its CMC (~70 mM).[2]

-

Solubilization:

-

Resuspend the membrane preparation in the solubilization buffer to a specific protein concentration (e.g., 5-10 mg/mL).

-

Add this compound from a concentrated stock solution to the desired final concentration.

-

Incubate the mixture, typically on ice or at 4°C with gentle agitation, for a period ranging from 30 minutes to several hours.

-

-

Removal of Insoluble Material:

-

Centrifuge the mixture at high speed (e.g., >100,000 x g) in an ultracentrifuge for approximately 1 hour to pellet the non-solubilized membrane fragments and other insoluble material.

-

-

Collection of Solubilized Proteins:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins complexed with the detergent micelles.

-

-

Downstream Applications:

-

The solubilized protein can then be used for various downstream applications, such as purification via chromatography (e.g., affinity, ion-exchange), structural studies, or functional assays.

-

The logical flow of this experimental process is depicted below.

Applications in Research and Development

This compound's properties make it valuable in several fields:

-

Biochemistry and Molecular Biology: It is widely used for the solubilization, purification, and stabilization of membrane proteins for structural and functional studies.[3][5] Its resistance to β-glucosidase, unlike some other glucosides, can be an advantage in certain biological samples.[9]

-

Pharmaceutical Applications: It can act as a solubilizing agent for poorly soluble drugs, potentially enhancing their bioavailability and efficacy in various medicinal formulations.[3]

-

Cosmetic Formulations: It serves as an effective emulsifier and stabilizer in creams and lotions.[3]

-

Biotechnology: The compound can be a valuable component in cell culture media, promoting cell growth and viability.[3]

Conclusion

This compound is a well-characterized non-ionic detergent with a defined structure and predictable physicochemical properties. Its ability to effectively solubilize membrane components while maintaining a favorable safety profile makes it an indispensable tool for researchers and professionals in biochemistry, biotechnology, and drug development.[3] The experimental protocols outlined in this guide provide a foundation for its synthesis and application in the laboratory.

References

- 1. CAS 78617-12-6: heptyl-beta-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified [glycon-biochem.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. Heptyl glucoside | C13H26O6 | CID 448173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Heptyl β-D-glucopyranoside, 99% | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Detergent n-Heptyl-β-D-thioglucoside | CAS 85618-20-8 Dojindo [dojindo.com]

Mechanism of action of Heptyl beta-D-glucopyranoside in solubilizing proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action, applications, and experimental protocols related to the use of Heptyl β-D-glucopyranoside for the solubilization of membrane proteins. This non-ionic detergent is a critical tool for the extraction and stabilization of these challenging proteins, enabling further structural and functional analysis.

Core Concepts: The Mechanism of Action

Heptyl β-D-glucopyranoside is a non-ionic detergent that facilitates the extraction of integral and peripheral membrane proteins from the lipid bilayer. Its amphipathic nature, consisting of a hydrophilic β-D-glucopyranoside headgroup and a hydrophobic heptyl tail, is central to its function.

The mechanism of solubilization can be understood as a multi-step process:

-

Monomer Partitioning : At concentrations below its Critical Micelle Concentration (CMC), detergent monomers partition into the lipid bilayer. This disrupts the lipid-lipid and lipid-protein interactions, destabilizing the membrane.

-

Micelle Formation : As the concentration of Heptyl β-D-glucopyranoside reaches and exceeds its CMC, the detergent monomers self-assemble into micelles. These are spheroidal structures with a hydrophobic core and a hydrophilic exterior.

-

Protein Encapsulation : The hydrophobic regions of the membrane proteins are encapsulated within the hydrophobic core of the detergent micelles. This shields the protein's hydrophobic domains from the aqueous environment, keeping the protein in a soluble and often functional state.

The gentleness of Heptyl β-D-glucopyranoside is attributed to its non-ionic nature, which minimizes protein denaturation compared to ionic detergents. Its relatively high CMC also facilitates its removal by methods such as dialysis, which is advantageous for downstream applications like protein purification and functional reconstitution.[1]

Physicochemical Properties and Data Presentation

The effectiveness of a detergent is intrinsically linked to its physicochemical properties. Below is a comparison of Heptyl β-D-glucopyranoside with the closely related and widely used non-ionic detergent, Octyl β-D-glucopyranoside.

| Property | Heptyl β-D-glucopyranoside | Octyl β-D-glucopyranoside |

| Molecular Formula | C₁₃H₂₆O₆ | C₁₄H₂₈O₆ |

| Molecular Weight ( g/mol ) | 278.34 | 292.37 |

| Critical Micelle Concentration (CMC) in H₂O | ~70-79 mM | ~20-25 mM |

| Detergent Class | Non-ionic | Non-ionic |

Note on Solubilization Efficiency:

Direct quantitative comparisons of the solubilization efficiency of Heptyl β-D-glucopyranoside for specific proteins are not extensively available in the peer-reviewed literature. However, studies on its close analog, heptylthioglucoside, have shown it to be as effective as octylglucoside in solubilizing membrane proteins from Escherichia coli, such as H⁺-translocating ATPase and the melibiose carrier.[2] This suggests that Heptyl β-D-glucopyranoside is a highly effective detergent for a range of membrane proteins, particularly those from bacterial sources. General meta-analyses of membrane protein structural biology indicate that glucoside detergents are frequently used for the solubilization of β-barrel proteins.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Accurate determination of the CMC is crucial for designing effective protein solubilization experiments. The following is a generalized protocol using surface tension measurement.

Principle: The surface tension of a liquid decreases with the addition of a surfactant. Once the CMC is reached and micelles form, the surface tension remains relatively constant.

Methodology:

-

Solution Preparation : Prepare a stock solution of Heptyl β-D-glucopyranoside in deionized water or a buffer of choice.

-

Serial Dilutions : Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (~70-79 mM).

-

Surface Tension Measurement : Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

-

Data Analysis : Plot the surface tension as a function of the logarithm of the Heptyl β-D-glucopyranoside concentration. The CMC is the point at which the slope of the curve changes.

Solubilization of Membrane Proteins from E. coli

This protocol provides a general workflow for the extraction of membrane proteins from E. coli. Optimization of detergent concentration, temperature, and incubation time is recommended for each specific protein.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing a specific concentration of Heptyl β-D-glucopyranoside)

-

Ultracentrifuge

Methodology:

-

Cell Lysis : Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press, sonication, or other appropriate methods.

-

Removal of Unbroken Cells and Debris : Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet unbroken cells and large debris.

-

Membrane Isolation : Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C to pellet the cell membranes.

-

Solubilization : Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Solubilization Buffer. A starting concentration of Heptyl β-D-glucopyranoside of 2-3 times the CMC is often a good starting point. The optimal protein-to-detergent ratio should be determined empirically.

-

Incubation : Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) for 1-2 hours at 4°C. The optimal incubation time may vary.

-

Clarification of Solubilized Proteins : Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

Collection of Solubilized Protein : The supernatant contains the solubilized membrane proteins, which can then be used for downstream purification and analysis.

Visualizations

Caption: Workflow for membrane protein solubilization and downstream applications.

Caption: Mechanism of membrane protein solubilization by Heptyl β-D-glucopyranoside.

References

Synthesis and Purity of n-Heptyl-β-D-glucopyranoside for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and analytical characterization of n-Heptyl-β-D-glucopyranoside, a non-ionic detergent crucial for the solubilization and stabilization of membrane proteins in research and pharmaceutical development. This document outlines common synthetic routes, detailed purification protocols, and methods for assessing the purity of the final product, ensuring its suitability for high-stakes research applications.

Introduction to n-Heptyl-β-D-glucopyranoside

n-Heptyl-β-D-glucopyranoside (Heptyl Glucoside) is an alkyl glucoside surfactant valued for its ability to gently extract and solubilize membrane-bound proteins without denaturation.[1] Its utility extends to various applications, including lipid vesicle preparation and as a component in cosmetic and pharmaceutical formulations.[1][2] The defining characteristics of research-grade heptyl glucoside are high purity and, critically, high anomeric specificity, with the β-anomer being the desired form for most biological applications.

Physicochemical Properties

A summary of the key physicochemical properties of n-Heptyl-β-D-glucopyranoside is presented in Table 1. These properties are critical for its application in solution-based biochemical and biophysical studies.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₆ | [1] |

| Molecular Weight | 278.34 g/mol | [2] |

| Appearance | White powder | [2] |

| Critical Micelle Concentration (CMC) | ~70 mM in H₂O | [3] |

| Melting Point | 92 °C | [4] |

| Optical Rotation [α]D²⁰ | -31° to -35° (c=5 in H₂O) | [2] |

| Purity (by HPLC) | ≥98% to >99.5% | [1][2][4] |

| Anomeric Purity (α-anomer) | <2% to <0.1% | [3][5] |

Synthesis of n-Heptyl-β-D-glucopyranoside

The synthesis of n-heptyl-β-D-glucopyranoside can be achieved through several methods, with the most common being chemical synthesis via Fischer glycosylation or the Koenigs-Knorr reaction, and enzymatic synthesis.[6]

Chemical Synthesis

Chemical synthesis offers the advantage of scalability and control over reaction conditions. The two primary methods are the Fischer glycosylation and the Koenigs-Knorr reaction.

The Fischer glycosylation is a direct, acid-catalyzed reaction between a carbohydrate (D-glucose) and an alcohol (1-heptanol).[7][8][9] This method is often employed for large-scale production due to its simplicity.[10] However, it typically results in a mixture of α and β anomers, as well as furanoside and pyranoside ring forms, necessitating careful purification.[7][8] The reaction equilibrium can be shifted towards the desired product by removing the water formed during the reaction.[10]

Experimental Protocol: Fischer Glycosylation of D-Glucose with 1-Heptanol (Generalized)

-

Reactants:

-

Anhydrous D-glucose

-

1-Heptanol (in excess, to act as both reactant and solvent)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or an acidic ion-exchange resin)[11]

-

-

Procedure:

-

A suspension of anhydrous D-glucose in an excess of 1-heptanol is prepared in a round-bottom flask equipped with a reflux condenser and a means for water removal (e.g., a Dean-Stark apparatus).

-

The acid catalyst is added to the mixture.

-

The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap and can be followed by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The acidic catalyst is neutralized. If an ion-exchange resin is used, it is removed by filtration.[11] If a soluble acid is used, a base (e.g., sodium carbonate) is added until the mixture is neutral.

-

The excess 1-heptanol is removed under reduced pressure.

-

The crude product, a mixture of anomers and isomers, is then subjected to purification.

-

The Koenigs-Knorr reaction provides a more stereoselective route to the desired β-anomer.[12] This method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (1-heptanol) in the presence of a promoter, typically a heavy metal salt such as silver carbonate or silver oxide.[12] The participation of the acetyl group at the C-2 position of the glucose ring assists in the formation of the 1,2-trans glycosidic bond, leading predominantly to the β-anomer.[12]

Experimental Protocol: Koenigs-Knorr Synthesis of n-Heptyl-β-D-glucopyranoside (Generalized)

-

Reactants:

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose)

-

1-Heptanol

-

Promoter (e.g., silver carbonate, silver oxide, or cadmium carbonate)[13]

-

Drying agent (e.g., Drierite)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

-

Procedure:

-

A mixture of 1-heptanol, the promoter, and a drying agent is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of acetobromoglucose in the same anhydrous solvent is added dropwise to the stirred mixture at room temperature.

-

The reaction is stirred at room temperature or slightly elevated temperature and monitored by TLC.

-

Upon completion, the solid salts are removed by filtration.

-

The filtrate is washed successively with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude acetylated product (n-heptyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside).

-

The acetyl protecting groups are removed by Zemplén deacetylation, which involves treating the acetylated product with a catalytic amount of sodium methoxide in methanol.

-

The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the crude n-heptyl-β-D-glucopyranoside, which is then purified.

-

Enzymatic Synthesis

Enzymatic synthesis, utilizing glycosidases, offers high stereoselectivity, yielding anomerically pure alkyl glycosides in a single step.[6] This method avoids the use of protecting groups and harsh chemicals. However, reaction yields can be variable and optimization of reaction parameters such as pH, temperature, and substrate concentrations is crucial.[6]

Purification of n-Heptyl-β-D-glucopyranoside

The purity of n-heptyl-β-D-glucopyranoside is paramount for its use in research. The primary impurities to be removed include unreacted starting materials (glucose and heptanol), the unwanted α-anomer, and other isomeric byproducts.

Recrystallization

Experimental Protocol: Recrystallization of n-Heptyl-β-D-glucopyranoside (Generalized)

-

Materials:

-

Crude n-heptyl-β-D-glucopyranoside

-

Recrystallization solvent (e.g., a mixture of ethanol and water, or methanol and water)

-

-

Procedure:

-

The crude product is dissolved in a minimal amount of the hot solvent.

-

The solution is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.

-

The solution is then placed in an ice bath to maximize the yield of the crystals.

-

The crystals are collected by vacuum filtration.

-

The crystals are washed with a small amount of the cold solvent.

-

The purified crystals are dried under vacuum.

-

Column Chromatography

Column chromatography is a versatile technique for separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of n-heptyl-β-D-glucopyranoside, silica gel is a common stationary phase, and a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., chloroform or ethyl acetate) is typically used as the mobile phase.

Purity Assessment

The purity of the final product must be rigorously assessed to ensure its suitability for research applications. The key parameters to evaluate are the overall purity and the anomeric purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of a compound. For n-heptyl-β-D-glucopyranoside, reversed-phase HPLC is commonly used.

Experimental Protocol: HPLC Analysis of n-Heptyl-β-D-glucopyranoside (Generalized)

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water is a common choice.

-

Detection: Refractive index (RI) detection or evaporative light scattering detection (ELSD) is often used, as alkyl glucosides lack a strong UV chromophore.

-

Anomeric Purity: The separation of α and β anomers can be challenging. Specialized normal-phase columns or chiral columns may be required for accurate quantification of the anomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR are used to confirm the identity and anomeric configuration of n-heptyl-β-D-glucopyranoside.

-

¹H NMR: The anomeric proton (H-1) of the β-anomer typically appears as a doublet with a large coupling constant (J ≈ 7-8 Hz) due to its axial-axial relationship with H-2. In contrast, the α-anomer exhibits a smaller coupling constant (J ≈ 3-4 Hz) for the anomeric proton. The integration of the signals corresponding to the anomeric protons allows for the determination of the α/β ratio.

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also indicative of the anomeric configuration. The C-1 signal for the β-anomer typically appears at a higher field (lower ppm value) compared to the α-anomer.

A summary of expected NMR data for n-heptyl-β-D-glucopyranoside is presented in Table 2.

| ¹H NMR (in D₂O) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (anomeric) | ~4.4 | d | ~7.8 |

| H-2 to H-6 | 3.2 - 3.9 | m | |

| Heptyl -CH₂O- | ~3.5 and ~3.9 | m | |

| Heptyl -(CH₂)₅- | 1.2 - 1.6 | m | |

| Heptyl -CH₃ | ~0.9 | t | ~7.0 |

| ¹³C NMR (in D₂O) | Expected Chemical Shift (ppm) |

| C-1 (anomeric) | ~103 |

| C-2, C-3, C-4, C-5 | 70 - 77 |

| C-6 | ~61 |

| Heptyl -CH₂O- | ~71 |

| Heptyl carbons | 22 - 32 |

| Heptyl -CH₃ | ~14 |

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Visualizing the Synthetic and Purification Workflow

The following diagrams illustrate the key chemical transformations and the general workflow for the synthesis and purification of n-heptyl-β-D-glucopyranoside.

Caption: General workflow for the synthesis and purification of n-Heptyl-β-D-glucopyranoside.

Caption: Fischer Glycosylation reaction scheme.

Caption: Koenigs-Knorr reaction pathway.

Conclusion

The synthesis and purification of high-purity n-heptyl-β-D-glucopyranoside are critical for its successful application in research and drug development. While both Fischer glycosylation and the Koenigs-Knorr reaction are viable synthetic routes, the latter generally provides better stereocontrol, leading to a higher yield of the desired β-anomer. Rigorous purification by recrystallization and/or column chromatography, followed by comprehensive analysis using HPLC and NMR spectroscopy, is essential to ensure that the final product meets the stringent purity requirements for its intended applications. This guide provides a foundational understanding of the processes involved and serves as a resource for researchers working with this important biochemical tool.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Anatrace.com [anatrace.com]

- 4. n-Heptyl β-D-glucopyranoside (HeptG) > 99% highly purified [glycon-biochem.eu]

- 5. Anatrace.com [anatrace.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. News - Transglycosidation processes using D-glucose as a raw materials. [brillachem.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. CN103159804B - Preparation method of octyl-beta-D-glucopyranoside - Google Patents [patents.google.com]

An In-depth Technical Guide to Heptyl β-D-glucopyranoside: A Non-ionic Surfactant for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the classification, properties, and applications of the non-ionic surfactant Heptyl β-D-glucopyranoside. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize surfactants in their work. This guide includes detailed data, experimental protocols, and visual diagrams to facilitate a deeper understanding of this versatile molecule.

Surfactant Classification and Core Properties

Heptyl β-D-glucopyranoside is classified as a non-ionic surfactant.[1][2] Its structure consists of a hydrophilic glucose headgroup and a hydrophobic seven-carbon heptyl tail.[3] This amphiphilic nature drives its self-assembly in aqueous solutions to form micelles. It belongs to the alkyl polyglucoside (APG) family of surfactants.[3]

Physicochemical Properties

A summary of the key physicochemical properties of Heptyl β-D-glucopyranoside is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₆O₆ | [4][5][6][7] |

| Molecular Weight | 278.34 g/mol | [4][6] |

| Appearance | White powder | [4][6] |

| Purity | ≥98% (HPLC) | [4][5][6] |

| Critical Micelle Concentration (CMC) | 79 mM | [1][8] |

| Aggregation Number | Not explicitly found for Heptyl β-D-glucopyranoside. For the related n-Heptyl-β-D-thioglucopyranoside, it is ~27. | [9] |

| Hydrophilic-Lipophilic Balance (HLB) | ~11.6 (Calculated) | |

| Solubility | Soluble in water. | [10] |

| Optical Rotation | [α]D²⁰ = -31 to -35º (c=5 in H₂O) | [4][6] |

Structural Representation

The basic structure of a Heptyl β-D-glucopyranoside micelle in an aqueous environment is depicted below. The hydrophobic heptyl tails aggregate to form the core of the micelle, while the hydrophilic glucopyranoside heads remain exposed to the surrounding water.

Caption: Structure of a Heptyl β-D-glucopyranoside micelle.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. Several methods can be employed for its determination.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Prepare a series of aqueous solutions of Heptyl β-D-glucopyranoside with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the breakpoint in the resulting curve, where the slope changes significantly.

Principle: While Heptyl β-D-glucopyranoside is non-ionic, changes in the mobility of any added ionic probes can indicate micelle formation. A sharp change in the slope of conductivity versus surfactant concentration can indicate the CMC.

Methodology:

-

Prepare a series of Heptyl β-D-glucopyranoside solutions in deionized water containing a small amount of a background electrolyte.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the conductivity against the surfactant concentration.

-

The CMC is identified as the concentration at which a distinct change in the slope of the plot occurs.

Principle: This method utilizes a fluorescent probe (e.g., pyrene) whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Upon micelle formation, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties.

Methodology:

-

Prepare a series of Heptyl β-D-glucopyranoside solutions containing a constant, low concentration of pyrene.

-

Excite the pyrene and record the fluorescence emission spectrum for each solution.

-

Monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration.

-

The CMC is determined from the inflection point of this plot, indicating the transfer of pyrene from the polar aqueous environment to the nonpolar micellar interior.

Membrane Protein Extraction

Heptyl β-D-glucopyranoside is widely used for the solubilization of membrane proteins due to its mild, non-denaturing properties.[3][5][11]

Principle: The surfactant disrupts the lipid bilayer of cell membranes and forms mixed micelles with the membrane proteins and lipids, thereby extracting the proteins from their native environment in a soluble form.

Methodology:

-

Cell Lysis and Membrane Preparation:

-

Harvest cells and resuspend them in a suitable lysis buffer.

-

Disrupt the cells using mechanical methods (e.g., sonication, French press, or dounce homogenization).

-

Centrifuge the lysate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (ultracentrifugation) to pellet the cell membranes.

-

-

Solubilization of Membrane Proteins:

-

Resuspend the membrane pellet in a solubilization buffer containing Heptyl β-D-glucopyranoside at a concentration above its CMC. The optimal concentration may need to be determined empirically.

-

Incubate the mixture, typically with gentle agitation, to allow for the solubilization of the membrane proteins.

-

-

Separation of Solubilized Proteins:

-

Centrifuge the mixture at high speed to pellet any insoluble material.

-

The supernatant now contains the solubilized membrane proteins in complex with the surfactant.

-

-

Downstream Processing:

-

The solubilized proteins can then be purified using various chromatography techniques. The surfactant can be removed or exchanged as required for subsequent applications like structural studies or functional assays.

-

Signaling Pathways and Experimental Workflows

General Workflow for Membrane Protein Extraction and Purification

The following diagram illustrates a typical workflow for the extraction and purification of membrane proteins using a non-ionic surfactant like Heptyl β-D-glucopyranoside.

Caption: Workflow for membrane protein extraction and purification.

Applications in Research and Development

Heptyl β-D-glucopyranoside is a versatile tool with numerous applications in scientific research and drug development:

-

Membrane Protein Research: Its primary application is in the solubilization and purification of integral membrane proteins for structural and functional studies.[3][5][11]

-

Drug Delivery: It can be used as a solubilizing agent for poorly water-soluble drugs, potentially enhancing their bioavailability.

-

Biotechnology: It is employed in various biochemical and biophysical assays where maintaining protein integrity is crucial.

-

Cosmetics and Personal Care: As a mild surfactant, it finds use in formulations as an emulsifier and cleansing agent.

Conclusion

Heptyl β-D-glucopyranoside is a well-characterized non-ionic surfactant with a favorable balance of properties that make it highly suitable for a range of applications, particularly in the challenging field of membrane protein research. Its mild nature, well-defined CMC, and ease of removal make it an invaluable tool for scientists and researchers. This guide provides the essential technical information and protocols to effectively utilize Heptyl β-D-glucopyranoside in laboratory and research settings.

References

- 1. justagriculture.in [justagriculture.in]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pschemicals.com [pschemicals.com]

- 8. n-Heptyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 9. Anatrace.com [anatrace.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

The Solubility of Heptyl beta-D-glucopyranoside: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics and practical applications of Heptyl beta-D-glucopyranoside, a non-ionic detergent crucial for membrane protein research and drug development.

This compound is a non-ionic surfactant widely employed in the fields of biochemistry and pharmacology for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2] Its amphipathic nature, consisting of a hydrophilic glucopyranoside head and a hydrophobic heptyl tail, allows it to form micelles that are effective in disrupting biological membranes and extracting integral membrane proteins. This technical guide provides a comprehensive overview of the solubility of this compound in various aqueous systems, details experimental protocols for its use, and discusses its critical role in membrane protein research.

Physicochemical Properties

This compound is a white powder with a molecular formula of C13H26O6 and a molecular weight of approximately 278.34 g/mol .[2][3] A key characteristic of this detergent is its critical micelle concentration (CMC), the concentration at which individual detergent molecules begin to form micelles. The CMC of this compound in water is reported to be around 0.019% (w/v) or approximately 79 mM.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in experimental settings. While precise quantitative data on its solubility in a wide range of buffer systems is not extensively documented in publicly available literature, its solubility in water is well-established.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | ≥ 20% (w/v) |

| Water | Not Specified | > 1 g in 9 mL |

Note: The provided data is based on available product information.

Influence of Buffer Systems on Solubility

-

Effect of Salts: The presence of salts in buffer systems can influence the solubility of non-ionic surfactants through "salting-out" or "salting-in" effects. Salting-out, a decrease in solubility at high salt concentrations, can occur due to competition for water molecules between the salt ions and the surfactant's hydrophilic head groups. Conversely, some salts can increase solubility, a phenomenon known as salting-in. However, for some non-ionic surfactants, the effect of salt concentration on their solubility has been observed to be negligible.

-

Effect of pH: As a non-ionic surfactant, this compound lacks a charged group. Consequently, its solubility is generally expected to be largely independent of the pH of the buffer system within a typical biological range.

-

Temperature Effects: Alkyl-glucosides, including this compound, are known to be relatively insensitive to temperature changes compared to other classes of non-ionic surfactants, such as polyoxyethylene-based detergents which exhibit a cloud point (a temperature at which the solution becomes turbid).[4]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

A common method to determine the thermodynamic solubility of a compound is the shake-flask method.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to the desired buffer system (e.g., Tris-HCl, PBS, HEPES) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant. This can be done using various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or a colorimetric method like the phenol-sulfuric acid method for quantifying carbohydrates.[5]

Protocol for Membrane Protein Extraction

This compound is a valuable tool for the solubilization and extraction of membrane proteins.[1] The following is a generalized protocol that can be optimized for specific proteins and cell types.

Materials:

-

Cell pellet containing the membrane protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, protease inhibitors)

-

This compound stock solution (e.g., 10% w/v in water)

-

Homogenizer (e.g., Dounce or sonicator)

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Disrupt the cells using a homogenizer or sonicator on ice.

-

Removal of Insoluble Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet intact cells, nuclei, and other large debris.

-

Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Add the this compound stock solution to the membrane suspension to achieve the desired final concentration (typically 1-2% w/v, which is well above its CMC).

-

Incubation: Gently agitate the mixture on a rocker or rotator for 1-2 hours at 4°C to allow for the solubilization of membrane proteins.

-

Clarification of Solubilized Proteins: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments.

-

Collection of Solubilized Proteins: The supernatant now contains the solubilized membrane proteins, which can be further purified and analyzed.

Visualizing Experimental Workflows

The process of membrane protein extraction using this compound can be visualized as a clear workflow.

Logical Relationships in Detergent Action

The fundamental action of this compound in solubilizing membrane proteins is based on its amphipathic properties and the formation of micelles.

References

The Biophysical Profile of Heptyl β-D-glucopyranoside Micelles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl β-D-glucopyranoside is a non-ionic surfactant increasingly utilized in biochemical and pharmaceutical research. Its amphiphilic nature, characterized by a hydrophilic glucopyranoside headgroup and a seven-carbon hydrophobic heptyl tail, enables it to self-assemble in aqueous solutions to form micelles. These supramolecular structures are of significant interest for their ability to solubilize membrane proteins, facilitate drug delivery, and act as emulsifying and stabilizing agents.[1] This technical guide provides an in-depth overview of the core physical characteristics of Heptyl β-D-glucopyranoside micelles, details the experimental protocols for their characterization, and illustrates a key application in membrane protein extraction.

Core Physical Characteristics

The behavior of Heptyl β-D-glucopyranoside in solution is dictated by several key physical parameters that describe the formation, size, and shape of its micelles. While extensive data is available for its longer-chain homolog, octyl β-D-glucopyranoside, specific experimental values for the heptyl derivative are less common. The following tables summarize the available quantitative data for Heptyl β-D-glucopyranoside and, for comparative purposes, for octyl β-D-glucopyranoside where direct data for the heptyl derivative is not available.

| Parameter | Value | Method | Notes |

| Molecular Weight | 278.34 g/mol | - | [1] |

| Critical Micelle Concentration (CMC) | ~70-79 mM | Multiple Sources | [2] There is a notable discrepancy in the literature, with one source reporting a much lower CMC of 0.019% (~6.8 mM).[3] This highlights the sensitivity of CMC to experimental conditions and purity. |

| Parameter | Value (for Octyl β-D-glucopyranoside) | Method(s) | Notes |

| Aggregation Number (Nagg) | 27 - 100 | Size Exclusion Chromatography, Dynamic Light Scattering, Ultracentrifugation | [4] The aggregation number can vary significantly depending on the experimental method and conditions. |

| Hydrodynamic Radius (Rh) | ~2.3 nm (23 Å) | Dynamic Light Scattering, Ultracentrifugation | [4] This value corresponds to a micellar molecular weight of approximately 22,000 Da.[4] |

| Micelle Shape | Prolate Ellipsoid or Cylindrical | Small-Angle Neutron Scattering (SANS), Molecular Dynamics Simulations | [5][6] The shape is not perfectly spherical and can be influenced by factors such as concentration and temperature. |

Experimental Protocols for Micelle Characterization

Accurate determination of the physical characteristics of Heptyl β-D-glucopyranoside micelles is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the accumulation of surfactant monomers at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Protocol:

-

Preparation of Solutions: A series of aqueous solutions of Heptyl β-D-glucopyranoside are prepared with varying concentrations, spanning a range above and below the expected CMC. High-purity water should be used to minimize contaminants that could affect surface tension.

-

Instrumentation: A surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, is used. The instrument should be calibrated with a substance of known surface tension, typically pure water.

-

Measurement:

-

Wilhelmy Plate Method: A thin platinum plate is suspended perpendicular to the surface of the surfactant solution. The force exerted on the plate due to surface tension is measured.

-

Du Noüy Ring Method: A platinum ring is submerged in the solution and then slowly pulled through the air-water interface. The force required to detach the ring is proportional to the surface tension.

-

-

Data Analysis: The measured surface tension values are plotted against the logarithm of the Heptyl β-D-glucopyranoside concentration. The CMC is determined from the breakpoint in the resulting curve, where the slope changes significantly.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

Principle: This method utilizes a fluorescent probe (fluorophore) and a quencher that both preferentially partition into the hydrophobic core of the micelles. The fluorescence of the probe is "quenched" (reduced) when a quencher molecule is in the same micelle. By measuring the degree of quenching at a known total surfactant concentration, the concentration of micelles can be determined. The aggregation number is then calculated from the total surfactant concentration (above the CMC) and the calculated micelle concentration.[7]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene) in a suitable organic solvent.

-

Prepare a stock solution of a hydrophobic quencher (e.g., coumarin 153) in a suitable organic solvent.

-

Prepare a series of Heptyl β-D-glucopyranoside solutions at a concentration significantly above the CMC.

-

-

Sample Preparation: To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final concentration where, on average, there is no more than one pyrene molecule per micelle. Then, titrate the quencher into the pyrene-containing micelle solution.

-

Fluorescence Measurement: The fluorescence intensity of pyrene is measured using a spectrofluorometer at its excitation and emission maxima. The intensity is recorded after each addition of the quencher.

-

Data Analysis: The quenching data is analyzed using the following equation, which relates the fluorescence intensity to the quencher concentration and the micelle concentration: ln(I₀ / I) = [Quencher] / [Micelle] Where I₀ is the initial fluorescence intensity without the quencher, and I is the fluorescence intensity in the presence of the quencher. A plot of ln(I₀ / I) versus the total quencher concentration will yield a straight line, from which the micelle concentration can be determined. The aggregation number (Nagg) is then calculated as: Nagg = ( [Total Surfactant] - CMC ) / [Micelle]

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. Smaller particles move more rapidly, leading to faster fluctuations in scattered light intensity. By analyzing the correlation of these fluctuations over time, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.

Protocol:

-

Sample Preparation: Prepare a solution of Heptyl β-D-glucopyranoside at a concentration well above its CMC in a suitable buffer. The solution should be filtered through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.

-

Instrumentation: A DLS instrument equipped with a laser light source, a temperature-controlled sample holder, and a detector is used.

-

Measurement: The filtered sample is placed in a cuvette and equilibrated to the desired temperature in the DLS instrument. The instrument records the fluctuations in scattered light intensity over a set period.

-

Data Analysis: The instrument's software performs an autocorrelation analysis of the scattered light intensity data to determine the decay rate of the correlation function. This decay rate is directly related to the diffusion coefficient (D) of the micelles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation: Rh = kBT / (6πηD) Where kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent.

Application Workflow: Membrane Protein Solubilization

Heptyl β-D-glucopyranoside is a valuable detergent for the solubilization of membrane proteins, a critical first step in their purification and characterization.[8] Its non-ionic nature and relatively high CMC facilitate its removal in downstream purification steps. The following diagram illustrates a typical workflow for membrane protein extraction using Heptyl β-D-glucopyranoside.

Conclusion

Heptyl β-D-glucopyranoside is a versatile non-ionic surfactant with applications in various scientific and industrial fields. A thorough understanding of its micellar properties is essential for its effective use. While there is a need for more direct experimental data on the aggregation number, hydrodynamic radius, and shape of Heptyl β-D-glucopyranoside micelles, the established methodologies for surfactant characterization provide a robust framework for obtaining these critical parameters. The workflows in which these micelles are employed, such as in membrane protein solubilization, are well-defined and highlight the practical utility of this valuable biochemical tool.

References

- 1. agilent.com [agilent.com]

- 2. n-Heptyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 3. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 4. Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular dynamics characterization of n-octyl-beta-D-glucopyranoside micelle structure in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Heptyl β-D-glucopyranoside: A Technical Guide for Biotechnology and Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl β-D-glucopyranoside is a non-ionic detergent that has become an indispensable tool in the fields of biotechnology and cellular biology. Its amphipathic nature, characterized by a hydrophilic glucose headgroup and a seven-carbon hydrophobic alkyl chain, allows for the effective solubilization and stabilization of membrane proteins, facilitating their purification and structural and functional characterization. This technical guide provides an in-depth overview of the core properties of Heptyl β-D-glucopyranoside, detailed experimental protocols for its application in membrane protein research and cell biology, and a discussion of its role in advancing our understanding of cellular processes.

Introduction

Integral and peripheral membrane proteins are critical players in a vast array of cellular functions, including signal transduction, nutrient transport, and cell-cell communication. However, their hydrophobic nature presents significant challenges for in vitro studies. The selection of an appropriate detergent is paramount for the successful extraction of these proteins from the lipid bilayer in a functionally active and stable state. Heptyl β-D-glucopyranoside has emerged as a mild yet effective non-ionic detergent, offering a balance between efficient solubilization and preservation of protein integrity. Its relatively high critical micelle concentration (CMC) simplifies its removal during downstream purification and reconstitution steps, making it a versatile choice for a wide range of applications.

Physicochemical Properties of Heptyl β-D-glucopyranoside

A thorough understanding of the physicochemical properties of Heptyl β-D-glucopyranoside is essential for its effective use in experimental design. Key parameters are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₆O₆ | [1] |

| Molecular Weight | 278.34 g/mol | [1] |

| CAS Number | 78617-12-6 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [2] |

| Critical Micelle Concentration (CMC) | ~25-30 mM in water at 20°C. The CMC is temperature-dependent. | [3] |

| Aggregation Number | ~27 (for the related n-Heptyl-β-D-Thioglucopyranoside) | [4] |

Core Applications in Biotechnology and Cellular Biology

Heptyl β-D-glucopyranoside is a versatile tool with a broad range of applications, primarily centered around the study of membrane proteins.

Solubilization and Purification of Membrane Proteins

The primary application of Heptyl β-D-glucopyranoside is the extraction of integral membrane proteins from their native lipid environment. Its non-ionic nature minimizes protein denaturation, preserving the native structure and function of the target protein. The general workflow for membrane protein solubilization is depicted below.

Functional Reconstitution into Liposomes

To study the function of membrane proteins in a more native-like environment, they are often reconstituted into artificial lipid bilayers, or liposomes. Heptyl β-D-glucopyranoside's high CMC facilitates its removal by methods such as dialysis, gel filtration, or hydrophobic adsorption, leading to the formation of proteoliposomes.[5] This is crucial for functional assays, such as transport studies or ligand binding experiments.

Structural Biology

Heptyl β-D-glucopyranoside is also utilized in the structural determination of membrane proteins by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM). By forming a stable protein-detergent complex, it allows for the formation of well-ordered crystals or provides a suitable environment for single-particle analysis.

Cellular Biology Studies

In cellular biology, Heptyl β-D-glucopyranoside can be used at sub-solubilizing concentrations to permeabilize cell membranes gently. This allows for the introduction of molecules that cannot cross the membrane, such as antibodies or fluorescent probes, to study intracellular processes.

Experimental Protocols

The following protocols provide a general framework for the use of Heptyl β-D-glucopyranoside. Optimization is often necessary for specific proteins and applications.

Protocol for Membrane Protein Solubilization from Cultured Cells

This protocol is a starting point for the solubilization of a target membrane protein from cultured mammalian cells.

Materials:

-

Cultured cells expressing the target membrane protein

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

-

Solubilization Buffer: Lysis Buffer containing a working concentration of Heptyl β-D-glucopyranoside (start with a range of 1-2% w/v)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Harvest cells by centrifugation and wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using a Dounce homogenizer on ice.

-

Pellet the cell debris and nuclei by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an ultracentrifuge tube and pellet the membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.

-

Incubate the suspension for 1-2 hours at 4°C with gentle rotation to allow for solubilization.

-

Pellet the insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

-

The supernatant contains the solubilized membrane protein-detergent complexes and is ready for downstream purification.

Protocol for Functional Reconstitution of a Purified Membrane Protein into Liposomes

This protocol describes the reconstitution of a purified membrane protein into pre-formed liposomes.

Materials:

-

Purified membrane protein in a buffer containing Heptyl β-D-glucopyranoside (above its CMC).

-

Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylserine) in chloroform.

-

Reconstitution Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl.

-

Dialysis tubing (with an appropriate molecular weight cut-off).

-

Bio-Beads SM-2 (optional, for faster detergent removal).

Procedure:

-

Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.

-

Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).

-

Generate small unilamellar vesicles (SUVs) by sonication or extrusion of the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

Mix the purified protein-detergent complex with the prepared liposomes at a desired lipid-to-protein ratio (e.g., 20:1 w/w).

-

Incubate the mixture for 30 minutes at room temperature with gentle agitation.

-

Remove the detergent by dialysis against a large volume of Reconstitution Buffer at 4°C for 48 hours, with several buffer changes. Alternatively, for faster removal, add Bio-Beads to the mixture and incubate with gentle mixing.

-

The resulting proteoliposomes can be harvested by centrifugation and used for functional assays.

Signaling Pathways and Logical Relationships

While Heptyl β-D-glucopyranoside is primarily a tool for protein isolation and reconstitution, its application is instrumental in studying various signaling pathways where membrane proteins are key components. For instance, the solubilization and functional reconstitution of G-protein coupled receptors (GPCRs) are essential for dissecting their complex signaling cascades.

The ability to isolate and study GPCRs in a controlled in vitro system using detergents like Heptyl β-D-glucopyranoside allows researchers to investigate ligand binding affinities, G-protein coupling specificity, and the activation of downstream effectors, providing crucial insights into the mechanisms of signal transduction.[6][7][8]

Conclusion

Heptyl β-D-glucopyranoside is a powerful and versatile non-ionic detergent that plays a critical role in modern biotechnology and cellular biology. Its ability to gently and effectively solubilize membrane proteins has been instrumental in advancing our understanding of their structure, function, and involvement in cellular signaling. The protocols and information provided in this guide serve as a comprehensive resource for researchers looking to harness the potential of Heptyl β-D-glucopyranoside in their experimental endeavors. As research into the complex world of membrane proteins continues, the utility of well-characterized detergents like Heptyl β-D-glucopyranoside will undoubtedly remain essential for future discoveries.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. arxiv.org [arxiv.org]

- 4. Anatrace.com [anatrace.com]

- 5. benchchem.com [benchchem.com]

- 6. nobelprize.org [nobelprize.org]

- 7. Molecular analysis of beta(2)-adrenoceptor coupling to G(s)-, G(i)-, and G(q)-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure and dynamics determine G protein coupling specificity at a class A GPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Initial Applications of Alkyl Glucosides in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery of alkyl glucoside detergents and their transformative initial applications in the field of biochemistry. We will explore their fundamental physicochemical properties, the experimental protocols that established their use, and their pivotal role in the study of membrane proteins.

Discovery and Synthesis: From Fischer to Modern Biochemistry

The theoretical foundation for alkyl glucosides was laid as early as 1893 when Emil Fischer reported a method for synthesizing alkyl glycosides through the acid-catalyzed reaction of glucose with alcohols.[1][2] However, these early methods produced complex mixtures that were difficult to purify and not immediately suitable for sensitive biochemical applications.[2]

It was not until the late 1970s and early 1980s that the potential of these molecules as detergents for membrane biochemistry was fully realized. The development of improved, stereoselective synthesis and purification procedures made specific, high-purity alkyl glucosides like n-octyl-β-D-glucopyranoside (Octyl Glucoside, OG) and n-dodecyl-β-D-maltoside (DDM) available to researchers.[3][4] These non-ionic surfactants offered a crucial advantage: they could disrupt biological membranes to release integral membrane proteins while being gentle enough to preserve the protein's native structure and function.[3][5][6] This breakthrough was critical, as membrane proteins are notoriously difficult to study within their native lipid bilayer.[6]

Core Physicochemical Properties